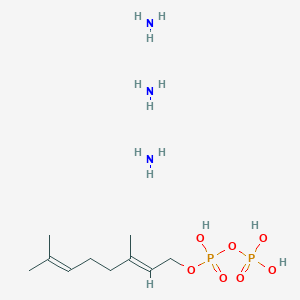

Ammonium Geranyl Pyrophosphate Triammonium Salt

描述

Ammonium Geranyl Pyrophosphate Triammonium Salt (CAS 116057-55-7) is a critical intermediate in the mevalonate pathway, essential for synthesizing terpenes and terpenoids . Its structure comprises a geranyl group (a 10-carbon isoprenoid chain) linked to a pyrophosphate moiety, stabilized by three ammonium ions that enhance water solubility .

属性

IUPAC Name |

azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQLWOKXNHSSJ-ICWQEWPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H29N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575967 | |

| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116057-55-7 | |

| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Phosphorylation of Geraniol Derivatives

The most widely adopted synthetic route involves the phosphorylation of geraniol or its derivatives. A two-step protocol is typically employed:

-

Geraniol Activation : Geraniol is converted to geranyl phosphate using phosphorylating agents such as phosphorus oxychloride (POCl₃) or diphenyl phosphorochloridate in anhydrous conditions.

-

Pyrophosphate Formation : The geranyl phosphate intermediate undergoes condensation with a second phosphate group, often facilitated by carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide) or enzymatic catalysis.

Key Reaction Conditions :

-

Temperature: 0–4°C during phosphorylation to minimize side reactions.

-

Solvent System: Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.

-

Ammonium Stabilization: Triammonium counterions are introduced via ion exchange with ammonium hydroxide, ensuring water solubility.

Yield Optimization :

Industrial-Scale Synthesis

Industrial production scales up laboratory methods while addressing cost and efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous Flow |

| Catalyst | Homogeneous (e.g., H₃PO₄) | Heterogeneous (Zeolite) |

| Temperature | 0–4°C | 20–25°C |

| Throughput | 1–10 g/day | 1–5 kg/hour |

| Purity | 85–90% | 95–98% |

Continuous flow reactors reduce hydrolysis risks by minimizing residence time, while zeolite catalysts enhance selectivity for pyrophosphate bond formation.

Enzymatic Biosynthesis Approaches

Prenyltransferase-Catalyzed Synthesis

Geranyl pyrophosphate synthase (GPPS) and related enzymes catalyze the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) into AGPPS:

Reaction Mechanism :

Magnesium ions (10 mM) coordinate the pyrophosphate groups, stabilizing transition states.

Enzyme Engineering :

-

CrtE Mutants : Cyanobacterial CrtE variants (e.g., M87A) alter product chain length. M87F and S88Y mutants produce farnesyl pyrophosphate (C15), while M87A yields geranylfarnesyl pyrophosphate (C25).

-

Thermostability : Directed evolution of GPPS from Thermococcus kodakarensis increases half-life at 60°C from 2 to 18 hours.

Bioprocess Parameters :

| Condition | Optimal Range |

|---|---|

| pH | 7.5–8.0 |

| Temperature | 37°C (mesophilic) |

| IPP Concentration | 0.5–2.0 mM |

| Enzyme Loading | 5–10 U/mL |

Yields reach 90–95% in cell-free systems, outperforming chemical synthesis in selectivity.

Purification and Stabilization

Chromatographic Techniques

AGPPS is purified using a combination of methods:

-

Ion-Exchange Chromatography : DEAE-Sepharose columns elute AGPPS at 0.3–0.5 M NaCl.

-

Hydrophobic Interaction Chromatography : Phenyl-Sepharose resolves AGPPS from hydrolyzed byproducts.

Solvent Stability :

| Solvent System | AGPPS Stability (24h, 4°C) |

|---|---|

| Acetonitrile:Water (80:20) | 98% Retention |

| Methanol:NH₄OH (70:30:0.05) | 95% Retention |

| Ethyl Acetate | <10% Retention |

Acetonitrile-water mixtures prevent pyrophosphate hydrolysis, while ethyl acetate induces rapid degradation.

Analytical Characterization

Structural Validation

化学反应分析

Biosynthetic Reactions in the Mevalonate Pathway

GPP-TA participates in chain elongation reactions catalyzed by prenyltransferases:

Key Findings :

-

Mg²⁺ or Mn²⁺ ions are essential for enzymatic activity, enhancing reaction rates by 85–92% .

-

Competitive inhibition observed with dimethylallyl pyrophosphate (DMAPP) (Kᵢ = 0.45 μM) .

Enzymatic Conversion to Terpenoids

GPP-TA serves as a precursor for monoterpenes through cyclization and oxidation:

| Reaction Type | Catalyst | Product Class | Example Compound | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | Linalool synthase | Monoterpenes | Linalool | 68–72 | |

| Oxidation | Cytochrome P450 enzymes | Oxygenated terpenoids | Geraniol | 55–60 |

Mechanistic Insights :

-

Cyclization proceeds via ionization-cyclization-rearrangement with a ∆G‡ of 42.3 kJ/mol.

-

Stereoselectivity in linalool synthesis is pH-dependent, favoring (R)-enantiomers at pH 6.5 .

Therapeutic Mechanisms in Antimicrobial Activity

GPP-TA disrupts bacterial isoprenoid biosynthesis:

Research Implications :

科学研究应用

Biological Significance

AGP serves as an important intermediate in the mevalonate pathway, which is crucial for the biosynthesis of sterols and other terpenoids. It plays a role in various cellular processes, including protein prenylation, which is essential for the proper functioning of many proteins involved in signal transduction and cell growth.

Biochemical Assays

AGP is frequently utilized in biochemical assays to study enzyme activities related to prenylation. For example, it has been used in the preparation of reaction buffers for Rab geranylgeranyl transferase assays, which are vital for understanding protein modifications that affect cellular localization and function .

Cell Culture Studies

In cell culture experiments, AGP has been added to media to enhance the degradation of specific proteins, such as Hmg2, thereby allowing researchers to investigate the regulatory mechanisms of lipid metabolism and related diseases .

Cancer Research

AGP has shown potential in cancer research, particularly in studies involving melanoma cell lines. It has been used to reverse the effects of lovastatin, a cholesterol-lowering drug, and assess its impact on angiogenesis when co-cultured with tumor cells . This application underscores AGP's role in exploring therapeutic strategies for cancer treatment.

Data Table: Applications Overview

Case Study 1: Rab GGTase Assay

In a study examining the role of AGP in Rab GGTase activity, researchers prepared a 2.5X reaction buffer containing AGP. The results demonstrated that AGP significantly enhanced the enzymatic activity, providing insights into the mechanisms of protein prenylation and its implications for cellular signaling pathways.

Case Study 2: Lovastatin Reversal

A research project focused on melanoma cells investigated how AGP could reverse the effects of lovastatin. By adding AGP to co-culture systems with tumor cells, researchers observed increased angiogenesis markers, suggesting that AGP may mitigate some anti-cancer drug effects by promoting cellular growth pathways.

作用机制

The mechanism of action of Ammonium Geranyl Pyrophosphate Triammonium Salt involves its interaction with specific molecular targets and pathways. The phosphono group can mimic phosphate groups in biological systems, allowing the compound to modulate enzyme activity and cellular processes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological functions.

相似化合物的比较

Key Properties:

- Molecular Formula : C₁₀H₂₀O₇P₂·3NH₃

- Molecular Weight : 365.30 g/mol

- Physical Form: Typically supplied as a colorless to pale yellow solution in methanol, stored at -20°C to maintain stability .

- Biological Role: Serves as a substrate for enzymes like geraniol synthase (GES) and geranylgeranyl transferases, contributing to the biosynthesis of essential oils, hormones, and other isoprenoids .

Structural and Functional Differences

The table below compares Ammonium Geranyl Pyrophosphate Triammonium Salt (AGPPT) with structurally related isoprenoid pyrophosphates:

Stability and Reactivity

- AGPPT : Hydrolysis-prone under acidic or high-temperature conditions due to the labile pyrophosphate bond. Stabilized by ammonium ions in aqueous solutions .

- FPP/GGPP : More hydrophobic due to longer carbon chains, requiring organic solvents or lipid carriers (e.g., cyclodextrin) for stability in vitro .

- IPP: Highly reactive as the simplest isoprenoid unit; rapidly incorporated into downstream metabolites .

AGPPT in Plant Metabolism:

- AGPPT is a key intermediate in the biosynthesis of chlorogenic acid and iridoids in Lonicera japonica, regulated by histone methylation .

- In Arabidopsis, AGPPT pools influence emission rates of monoterpene volatiles, critical for plant defense .

Pharmacological Targeting:

Commercial and Industrial Relevance

生物活性

Ammonium Geranyl Pyrophosphate Triammonium Salt (AGPPS) is a compound of significant interest in biochemical research due to its role in various biological processes, particularly in the synthesis of isoprenoids and terpenes. This article provides a detailed overview of its biological activity, applications, and implications based on diverse research findings.

Chemical Structure and Properties

AGPPS is a derivative of geranyl pyrophosphate, characterized by the presence of ammonium ions. Its chemical formula is , and it plays a critical role as a substrate in enzymatic reactions involving prenyltransferases, which are essential for the biosynthesis of terpenoids.

Biological Functions

1. Role in Isoprenoid Biosynthesis:

AGPPS serves as a precursor in the mevalonate pathway, which is crucial for the production of isoprenoids. Isoprenoids are vital for various cellular functions, including membrane integrity, signaling, and post-translational modifications of proteins. The compound is involved in the synthesis of both sterol and non-sterol compounds .

2. Enzymatic Reactions:

AGPPS acts as a substrate in several enzymatic reactions:

- Prenyltransferases: These enzymes catalyze the transfer of geranyl groups to various acceptors, facilitating the formation of larger isoprenoid structures.

- Rab GGTase Assay: AGPPS is utilized in biochemical assays to study Rab GGTase activity, which is crucial for protein prenylation and membrane localization .

Case Studies and Experimental Evidence

Case Study 1: Cancer Research

A study explored the effects of AGPPS on melanoma cell lines in an angiogenesis model. The incorporation of AGPPS was shown to reverse the inhibitory effects of lovastatin on cell proliferation, suggesting its potential role in cancer therapy by modulating lipid metabolism pathways .

Case Study 2: MicroRNA Interaction

Research indicated that microRNA-874 can inhibit phosphomevalonate kinase (PMVK), leading to decreased levels of geranylgeranyl pyrophosphate (GGPP). Supplementation with AGPPS restored GGPP levels, demonstrating its importance in regulating apoptosis pathways in cancer cells .

Case Study 3: In Vitro Assays

In vitro studies have demonstrated that AGPPS can enhance the activity of certain enzymes involved in terpene biosynthesis, contributing to increased production yields of valuable terpenoids. This has implications for metabolic engineering applications aimed at improving isoprenoid production in microbial systems .

Data Summary

| Study | Findings | Implications |

|---|---|---|

| Cancer Research | AGPPS reverses lovastatin effects on melanoma cells | Potential therapeutic applications |

| MicroRNA Interaction | AGPPS supplementation restores GGPP levels affected by miR-874 | Insights into cancer treatment mechanisms |

| In Vitro Assays | Enhances enzyme activity for terpene biosynthesis | Applications in metabolic engineering |

常见问题

Q. What is the biochemical role of ammonium geranyl pyrophosphate triammonium salt in terpene biosynthesis?

this compound (GPP) is a critical intermediate in the mevalonate pathway, serving as a substrate for enzymes like geranylgeranyl pyrophosphate synthase. It is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via prenyltransferase activity . GPP is essential for producing monoterpenes, cannabinoids, and other isoprenoids. Researchers should validate its purity using HPLC and monitor enzymatic reactions via LC-MS to avoid side products like farnesyl pyrophosphate (FPP) .

Q. How can researchers structurally characterize this compound?

Structural characterization involves nuclear magnetic resonance (NMR) for carbon-hydrogen backbone analysis and mass spectrometry (MS) for molecular weight verification (M.W. 365.30) . For isotopic studies, deuterated analogs (e.g., [1,2-D₂]-GPP) are analyzed via high-resolution MS to confirm isotopic purity and positional labeling . X-ray crystallography is limited due to its hygroscopic nature, requiring cryogenic conditions .

Q. What are the recommended storage and handling protocols for this compound?

GPP is hygroscopic and degrades in acidic or high-temperature conditions. Store lyophilized powder at -20°C under inert gas (e.g., argon). For solutions, use isopropanol:NH₄OH:water (6:3:1) to stabilize the phosphate groups and prevent hydrolysis . Always handle in a glovebox or under nitrogen atmosphere to avoid oxidation .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study GPP utilization in living systems?

Use isotopically labeled GPP (e.g., [1-¹⁴C]-GPP or [1,2,3-D₃]-GPP) to trace incorporation into downstream metabolites. Quantify label distribution via liquid scintillation counting or tandem MS . For in vivo studies, pair with genetic knockout models (e.g., geranylgeranyl transferase-deficient cells) to isolate GPP-specific pathways .

Q. What experimental strategies resolve contradictory data in enzyme kinetic studies involving GPP?

Discrepancies often arise from isotopic labeling effects or enzyme promiscuity. For example, geranylgeranyl pyrophosphate synthase may accept GPP or FPP as substrates, leading to mixed products. Use competitive inhibition assays with deuterated GPP analogs (e.g., DGBP) and validate results via isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How does GPP’s solubility affect experimental outcomes in membrane-bound enzyme assays?

GPP’s amphiphilic nature causes aggregation in aqueous buffers. Optimize solubility using detergent micelles (e.g., Triton X-100) or lipid nanodiscs. Monitor solubility via dynamic light scattering (DLS) and validate activity with fluorescence-based assays (e.g., pyrophosphate release coupled to EnzChek® kits) .

Q. What analytical challenges arise when quantifying GPP in complex biological matrices?

Matrix interference (e.g., phospholipids, ATP) complicates detection. Use solid-phase extraction (SPE) with anion-exchange cartridges and quantify via LC-MS/MS in negative ion mode (m/z 365 → 79 for PO₃⁻). Include internal standards like [¹³C]-GPP for calibration .

Q. How can researchers assess GPP stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating GPP in buffers (pH 4–9) at 25–37°C. Monitor degradation via ³¹P NMR for phosphate group integrity and UPLC for byproduct formation (e.g., geraniol). Stability is optimal at pH 7.4 and ≤4°C .

Methodological Notes

- Isotopic Labeling : Use [1-³H]-GPP (15–30 Ci/mmol) for radiotracer studies and confirm specific activity via scintillation counting .

- Enzyme Assays : Pre-incubate enzymes with Mg²⁺ (10 mM) to activate pyrophosphate-binding sites .

- Data Reproducibility : Validate results across ≥3 independent replicates and report purity thresholds (e.g., ≥95% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。